molecular formula C9H6F3N3 B2863629 8-(Trifluoromethyl)quinazolin-2-amine CAS No. 1258652-66-2

8-(Trifluoromethyl)quinazolin-2-amine

Cat. No.: B2863629
CAS No.: 1258652-66-2
M. Wt: 213.163
InChI Key: HIFPMNPSTKBBQI-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)quinazolin-2-amine (CAS 1092304-80-7) is a high-purity chemical intermediate serving as a key scaffold in medicinal chemistry and anticancer drug discovery. The quinazoline core is a privileged structure in drug development, with derivatives like gefitinib and erlotinib being approved as targeted therapies . The incorporation of a trifluoromethyl (CF3) group at the 8-position is a strategic modification in lead optimization, as this moiety can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity through its high electronegativity and lipophilicity . This compound is of particular value in oncology research. Quinazoline-based molecules are extensively investigated as inhibitors of various cancer-relevant targets, including epidermal growth factor receptor (EGFR) tyrosine kinase and Werner (WRN) helicase . WRN helicase, for instance, has emerged as a promising synthetic lethal target for treating microsatellite instability-high (MSI-H) cancers, and novel quinazoline derivatives are being actively explored in this field . The specific substitution pattern of this compound provides a versatile chemical handle for further synthetic elaboration, allowing researchers to develop novel analogs for structure-activity relationship (SAR) studies and to probe new biological mechanisms. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(trifluoromethyl)quinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3/c10-9(11,12)6-3-1-2-5-4-14-8(13)15-7(5)6/h1-4H,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFPMNPSTKBBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N=C2C(=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity Profiles and Elucidation of Molecular Mechanisms for 8 Trifluoromethyl Quinazolin 2 Amine Analogues

Immunomodulatory Research: Toll-like Receptor (TLR) Agonism and Cytokine Induction

Selective TLR7 Agonist Activity in Trifluoromethylated Quinazolin-4-amines and Related Structures

Trifluoromethylated quinazolin-4-amines have been identified as selective agonists of Toll-like receptor 7 (TLR7), a key receptor in the innate immune system that recognizes single-stranded RNA viruses. sciforum.netnih.gov Activation of TLR7 triggers downstream signaling pathways, leading to the production of type I interferons and other pro-inflammatory cytokines, which are crucial for antiviral and antitumor immune responses.

The selective agonist activity of these compounds is attributed to specific structural features. Structure-activity relationship (SAR) studies have revealed that a secondary or tertiary amine at the 4-position of the 2-(trifluoromethyl)quinazoline scaffold is crucial for potent TLR7 agonism. sciforum.netnih.gov These substitutions can be either small, flexible alkyl groups or bulkier, rigid aliphatic rings.

One notable example is N-cyclopropyl-2-(trifluoromethyl)quinazolin-4-amine, which has demonstrated selective TLR7 agonist activity with an EC50 of 16.8 µM. sciforum.netnih.gov The trifluoromethyl group at the 2-position of the quinazoline (B50416) ring is a key contributor to this activity, highlighting the importance of this functional group in the design of selective TLR7 agonists. sciforum.netnih.gov

Table 1: Selective TLR7 Agonist Activity of a Trifluoromethylated Quinazolin-4-amine Analog

Compound EC50 (µM) for TLR7 Agonism
N-cyclopropyl-2-(trifluoromethyl)quinazolin-4-amine 16.8 sciforum.netnih.gov

Analysis of Cytokine Production Profiles (e.g., IL-6, IL-8)

The activation of TLR7 by trifluoromethylated quinazoline analogues leads to the production of various pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Interleukin-8 (IL-8). sciforum.netnih.gov These cytokines play a pivotal role in orchestrating the immune response. IL-6 is a pleiotropic cytokine with a wide range of functions, including the regulation of inflammation and the maturation of B-cells. IL-8 is a chemokine that is primarily responsible for the recruitment of neutrophils to the site of inflammation.

Studies have shown that compounds such as N-cyclopropyl-2-(trifluoromethyl)quinazolin-4-amine are capable of inducing increased levels of both IL-6 and IL-8. sciforum.netnih.gov This demonstrates the potential of these compounds as immunomodulators that can enhance the innate immune response. The ability to stimulate the production of these specific cytokines is a key aspect of their biological activity profile and is directly linked to their TLR7 agonist activity.

Research on Antimicrobial and Antifungal Properties of Trifluoromethylated Quinazolines

Quinazoline derivatives, including those containing a trifluoromethyl group, have been the subject of extensive research due to their broad-spectrum antimicrobial and antifungal activities. nih.govijpsdronline.comsemanticscholar.orgcbijournal.com The incorporation of the trifluoromethyl group often enhances the lipophilicity and metabolic stability of these compounds, which can lead to improved antimicrobial efficacy.

The antimicrobial activity of these compounds has been demonstrated against a range of both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Similarly, their antifungal properties have been observed against various fungal pathogens. nih.govnih.gov The mechanism of action for their antimicrobial and antifungal effects is believed to involve the disruption of the microbial cell wall and interference with DNA synthesis. nih.govsemanticscholar.org

Table 2: Representative Antimicrobial and Antifungal Activity of Quinazolinone Derivatives

Compound Type Test Organism MIC (µg/mL) Reference
Fused Pyridazine-Quinazolinone Aspergillus niger 32 nih.gov
Fused Pyridazine-Quinazolinone Candida albicans 32 nih.gov
Fused Pyrolo-Quinazolinone Bacillus subtilis 32 nih.gov
Anthranilic Acid Derivative Pseudomonas aeruginosa 32 nih.gov
2-phenyl-N-(4-(trifluoromethyl)phenyl)quinazolin-4-amine MGC-803 (human gastric carcinoma cell line) IC50: 0.85 µM mdpi.com

Antimycobacterial Mechanisms (e.g., Glycerol-Dependent Activity)

Trifluoromethylated quinazolines have also shown promise as antimycobacterial agents. One of the proposed mechanisms for their activity against Mycobacterium tuberculosis involves the targeting of glycerol (B35011) metabolism. It has been observed that the potency of some antimycobacterial compounds is influenced by the availability of glycerol, suggesting that the inhibition of glycerol metabolism could be a key factor in their efficacy.

Furthermore, research on quinazoline derivatives has indicated that their antimycobacterial effects may also be linked to the disruption of intracellular ATP homeostasis and the induction of DNA damage in mycobacteria. nih.gov This multi-faceted mechanism of action makes these compounds attractive candidates for the development of new anti-tuberculosis drugs.

Antifungal Spectrum and Efficacy in In Vitro Assays

The antifungal activity of trifluoromethylated quinazolinones has been evaluated against a variety of fungal species in in vitro assays. These studies have demonstrated that these compounds can exhibit significant inhibitory effects against clinically relevant fungi.

For instance, certain quinazolinone derivatives have shown good activity against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentrations (MICs) in the range of 32 to 64 µg/mL. nih.gov The structure-activity relationships of these compounds suggest that the nature and position of substituents on the quinazolinone ring play a crucial role in determining their antifungal potency and spectrum. nih.gov

Investigations into Anti-Inflammatory Mechanisms of Action

In addition to their immunomodulatory and antimicrobial properties, trifluoromethylated quinazolines have been investigated for their anti-inflammatory effects. cbijournal.commdpi.commdpi.com The anti-inflammatory activity of these compounds is often linked to their ability to modulate the production of key inflammatory mediators.

Inhibition of Inflammatory Mediators (e.g., Nitric Oxide Production)

One of the primary mechanisms underlying the anti-inflammatory effects of these compounds is the inhibition of nitric oxide (NO) production. nih.gov Nitric oxide is a signaling molecule that plays a complex role in inflammation. While it has protective effects at low concentrations, excessive production of NO by inducible nitric oxide synthase (iNOS) can contribute to tissue damage and the perpetuation of the inflammatory response.

Several quinazoline derivatives have been shown to inhibit NO production in a dose-dependent manner in macrophage cell lines. nih.gov This inhibition is often due to the suppression of iNOS gene expression. nih.gov The ability of these compounds to downregulate NO production highlights their potential as therapeutic agents for inflammatory conditions.

Table 3: Inhibition of Nitric Oxide Production by Quinazoline Derivatives

Compound Cell Line IC50 for NO Inhibition (µM) Reference
3-Amino-4-(para-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline RAW 264.7 0.19 semanticscholar.org
3-Amino-4-(para-carboxylic acid)-1H-pyrazolo[4,3-c]quinoline RAW 264.7 0.22 semanticscholar.org
3-Amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline RAW 264.7 0.39 semanticscholar.org

Modulation of Inflammatory Signaling Pathways (e.g., TLR4)

Toll-like receptors are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns and initiating inflammatory responses. TLR4, in particular, is well-known for its role in recognizing lipopolysaccharide (LPS) from Gram-negative bacteria, leading to the activation of downstream signaling cascades, most notably the nuclear factor-kappa B (NF-κB) pathway. The activation of NF-κB results in the transcription of numerous pro-inflammatory genes, including cytokines and chemokines, which are central to the inflammatory process.

Research into the quinazoline scaffold has revealed its potential to interact with and modulate these critical inflammatory pathways.

Interaction with the TLR4 Signaling Complex:

Studies have identified substituted 4-aminoquinazolines as selective ligands for the TLR4/MD2 complex. magtechjournal.comnih.gov This interaction can lead to the activation of NF-κB, suggesting that the quinazoline core structure is recognized by components of the TLR4 signaling pathway. magtechjournal.comnih.gov Computational models have indicated that these compounds can bind to the MD-2 co-receptor, a key component of the TLR4 signaling complex. nih.gov While these findings pertain to 4-aminoquinazolines, they establish the general capability of the quinazoline scaffold to engage with the TLR4 pathway.

Inhibition of Downstream NF-κB Signaling:

More directly relevant to anti-inflammatory activity, certain quinazolin-2-amine derivatives have demonstrated the ability to inhibit the NF-κB signaling pathway. For instance, a study on fluorine-substituted benzo[h]quinazoline-2-amine derivatives found that a lead compound significantly reduced the phosphorylation of IκBα and the p65 subunit of NF-κB. nih.gov This inhibition of NF-κB activation is a key mechanism for controlling inflammation. The study also noted a marked decrease in the production of reactive oxygen species (ROS) and the downregulation of the NLRP3 inflammasome components. nih.gov

The trifluoromethyl group, a key feature of 8-(Trifluoromethyl)quinazolin-2-amine, is known to be an important substituent in modulating the activity of various bioactive molecules. While direct evidence for its role in TLR4 modulation by quinazolin-2-amines is lacking, its presence in other heterocyclic compounds has been linked to the modulation of other TLRs, such as TLR7 and TLR8.

Structure-Activity Relationships of Related Quinazolines:

The anti-inflammatory potential of quinazoline derivatives is influenced by the nature and position of substituents on the quinazoline ring. Structure-activity relationship (SAR) studies on various quinazolinone derivatives have highlighted that substitutions at the 2, 3, 6, and 8 positions can significantly impact their biological activities. nih.gov Specifically, the presence of a halogen atom at the 8-position has been noted to improve the antimicrobial activities of some quinazolinones, a field of study often intertwined with inflammation research. nih.gov

While specific data tables detailing the modulation of TLR4 by this compound analogues are not available, the table below summarizes the observed effects of structurally related quinazoline derivatives on key components of inflammatory signaling pathways, drawing a plausible, though indirect, connection.

Compound ClassTarget Pathway/MoleculeObserved EffectReference
Substituted 4-AminoquinazolinesTLR4/MD2 ComplexActivation, leading to NF-κB stimulation magtechjournal.comnih.gov
Fluorine-Substituted Benzo[h]quinazolin-2-aminesNF-κB (IκBα, p65), NLRP3 InflammasomeInhibition of phosphorylation and downregulation nih.gov

Structure Activity Relationship Sar and Rational Design Principles for Trifluoromethylated Quinazoline 2 Amines

Correlating Substituent Effects (especially Trifluoromethyl and Amino Group) with Biological Potency

The biological activity of quinazoline (B50416) derivatives is highly dependent on the nature and position of substituents on both the benzene (B151609) and pyrimidine (B1678525) rings. The 8-(Trifluoromethyl)quinazolin-2-amine molecule incorporates two key functional groups—a trifluoromethyl (-CF3) group at the C8 position and an amino (-NH2) group at the C2 position—each contributing distinct electronic and steric properties that influence its interaction with biological targets.

The Trifluoromethyl Group (-CF3) at C8:

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. Placing this group on the quinazoline ring can significantly impact the molecule's properties:

Electronic Effects: The -CF3 group can alter the electron density of the quinazoline ring system, affecting its pKa and hydrogen bonding capacity. This modification can influence how the molecule interacts with amino acid residues within a target protein's binding pocket.

Lipophilicity: The -CF3 group is known to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased half-life of the drug in the body.

While direct SAR studies on 8-trifluoromethyl quinazolines are limited, research on related quinazoline structures provides valuable insights. For instance, studies on other heterocyclic systems have shown that the introduction of a trifluoromethyl group can lead to enhanced biological activity. researchgate.net However, in some cases, the strong electron-withdrawing nature of the -CF3 group has been shown to decrease the inhibitory activity of certain quinazoline derivatives against specific cell lines when compared to other substituents like a bromo group.

The Amino Group (-NH2) at C2:

The 2-amino group is a critical feature for many biologically active quinazolines. Its primary role is often to act as a hydrogen bond donor, forming crucial interactions with the target protein.

Hydrogen Bonding: The -NH2 group can establish key hydrogen bonds with amino acid residues such as aspartate, glutamate, or backbone carbonyls in the hinge region of kinases, a common target for quinazoline-based inhibitors. The presence of amine groups at the C2 and C4 positions has been shown to be beneficial for the inhibition of enzymes like adenosine/guanosine nucleoside ribohydrolase. digitellinc.com

Basicity and Solubility: The amino group imparts basic properties to the molecule, allowing for salt formation, which can improve aqueous solubility and facilitate formulation.

Point of Attachment: The 2-amino position serves as a versatile point for further chemical modification, allowing for the introduction of various side chains to explore and optimize interactions with different regions of the target's binding site.

The combination of an electron-withdrawing group at the C8 position and a hydrogen-bonding donor at the C2 position creates a unique electronic and structural profile for this compound, suggesting its potential for specific and potent interactions with biological targets. SAR studies on 2,3,8-trisubstituted-4(3H)-quinazoline derivatives have indicated that substitutions at the C8 position play a significant role in modulating biological activity. researchgate.net

Table 1: Influence of Substituents on Quinazoline Activity
SubstituentPositionGeneral Effect on Biological Activity
Trifluoromethyl (-CF3)GeneralIncreases lipophilicity and metabolic stability. Strong electron-withdrawing nature can modulate target binding affinity.
Amino (-NH2)C2Acts as a crucial hydrogen bond donor, essential for anchoring the molecule in the binding site of many targets, particularly kinases.
Amino (-NH2)C4Often involved in key hydrogen bonding interactions with the hinge region of protein kinases. nih.gov
Methoxy (-OCH3)C6, C7Can enhance potency and influence selectivity, often involved in interactions with the solvent-exposed region of binding pockets.

Stereochemical Considerations and Chiral Influences on Bioactivity

While the core structure of this compound itself is achiral, stereochemistry can become a critical factor when chiral centers are introduced through substitution, typically on the amino group at the C2 position or other positions on the quinazoline ring. The three-dimensional arrangement of atoms in a molecule can profoundly affect its interaction with chiral biological targets like enzymes and receptors.

Biological systems are inherently chiral, composed of L-amino acids and D-sugars. Consequently, enantiomers of a chiral drug can exhibit significantly different pharmacological activities, a phenomenon known as eudismic ratio. One enantiomer (the eutomer) may fit perfectly into the binding site of a target protein, leading to a potent biological response, while the other enantiomer (the distomer) may have a much lower affinity or even interact with a different target, potentially causing off-target effects.

For quinazoline derivatives, the introduction of a chiral side chain can orient other functional groups in a spatially specific manner, which can either enhance or diminish the key interactions required for biological activity. For example, if a chiral substituent is attached to the 2-amino group, the resulting diastereomers could position a key pharmacophoric feature in or out of an optimal binding pocket.

Elucidation of Pharmacophoric Features for Specific Target Interactions

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For quinazoline-2-amine derivatives, pharmacophore models are crucial for understanding their interaction with specific targets and for designing new, more potent inhibitors.

Based on extensive research on quinazoline-based inhibitors, particularly those targeting protein kinases, a general pharmacophore model can be proposed:

Hydrogen Bond Donor: The 2-amino group is a key hydrogen bond donor, often interacting with the hinge region of the kinase ATP-binding site. This interaction is fundamental for anchoring the molecule.

Aromatic Ring System: The quinazoline ring itself provides a rigid scaffold that fits into the hydrophobic pocket of the active site. It often engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine or tyrosine.

Hydrogen Bond Acceptor: The nitrogen atoms within the quinazoline ring (N1 and N3) can act as hydrogen bond acceptors, forming additional stabilizing interactions with the target protein.

Hydrophobic/Electron-Withdrawing Region: The 8-position, occupied by the trifluoromethyl group, likely points towards a specific hydrophobic pocket. The -CF3 group can contribute to binding affinity through favorable hydrophobic and van der Waals interactions.

Pharmacophore modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) studies on various quinazoline derivatives have helped to refine these models for specific targets. For example, a pharmacophore model for pyrazolylaminoquinazoline derivatives as FGFR2 inhibitors identified five essential features: one hydrogen bond acceptor, two hydrogen bond donors, and two aromatic rings. researchgate.net Similarly, a model for quinazoline-based iNOS inhibitors identified a hydrogen bond acceptor, a hydrophobic group, a positively charged ionizable group, and an aromatic ring as key features. worldscientific.com These studies highlight the importance of the spatial arrangement of these features for potent and selective inhibition.

Table 2: Common Pharmacophoric Features of Quinazoline-2-amine Derivatives
Pharmacophoric FeatureCorresponding Molecular MoietyType of Interaction
Hydrogen Bond Donor (HBD)2-Amino group (-NH2)Interaction with hinge region of kinases (e.g., with backbone carbonyls).
Hydrogen Bond Acceptor (HBA)Quinazoline ring nitrogens (N1, N3)Interaction with hydrogen bond donor residues in the active site.
Aromatic Ring (AR)Fused quinazoline ring systemπ-π stacking and hydrophobic interactions.
Hydrophobic Group (H)8-Trifluoromethyl group (-CF3)Interaction with hydrophobic sub-pockets in the binding site.

Optimization Strategies for Selectivity and Potency through Structural Modification

Rational drug design often involves a systematic process of structural modification to optimize the lead compound's potency, selectivity, and pharmacokinetic properties. For this compound, several strategies can be employed to enhance its biological profile.

Modification of the 2-Amino Group:

The 2-amino group is a prime target for modification. While the primary amine is crucial for hydrogen bonding, attaching different substituents can probe additional binding pockets and improve selectivity.

Alkylation/Arylation: Introducing small alkyl or aryl groups can modulate the basicity and steric profile of the amine. This can lead to new interactions or alter the molecule's orientation in the binding site.

Acylation: Converting the amine to an amide can introduce additional hydrogen bond acceptors (the carbonyl oxygen) and larger substituents, potentially accessing different regions of the active site. For example, quinazolinone-2-carboxamide derivatives have been explored as antimalarial agents. acs.org

Modification of the Quinazoline Core:

While the core is often kept intact to maintain the essential pharmacophoric features, substitutions at other positions on the benzene ring (C5, C6, C7) can fine-tune the electronic properties and introduce new points of interaction.

Positions C6 and C7: These positions are often solvent-exposed in kinase binding sites. Introducing small, polar groups like methoxy (-OCH3) or morpholine can improve solubility and lead to additional interactions, thereby enhancing potency and selectivity. mdpi.comnih.gov

Position C8: The effect of the trifluoromethyl group at this position is significant. Exploring other substituents at C8, such as halogens (Cl, Br) or small alkyl groups, can help to understand the steric and electronic requirements of the corresponding binding pocket. SAR studies on 2,3-dihydroimidazo[1,2-c]quinazoline PI3K inhibitors showed that substituents at the C8 position fit into a channel pointing toward the solvent-exposed region. nih.gov

Scaffold Hopping and Bioisosteric Replacement:

If the quinazoline core itself presents issues (e.g., poor pharmacokinetics or off-target toxicity), bioisosteric replacement can be considered. This involves replacing the quinazoline scaffold with another heterocyclic system that maintains the key pharmacophoric features. For instance, pyrido[3,2-d]pyrimidines have been investigated as bioisosteres for quinazolines in the design of multi-targeting agents for Alzheimer's disease. researchgate.net

The goal of these optimization strategies is to achieve a balance between high potency for the desired target and low affinity for off-targets, leading to a more selective and effective therapeutic agent.

Computational and Theoretical Studies in the Research of Trifluoromethylated Quinazoline 2 Amines

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, such as 8-(Trifluoromethyl)quinazolin-2-amine, to a macromolecular target, typically a protein.

Molecular docking simulations are crucial for predicting how trifluoromethylated quinazoline-2-amines fit into the binding site of a target protein. These simulations generate various possible binding poses and rank them using a scoring function, which estimates the binding free energy. For instance, in studies of quinazoline (B50416) derivatives targeting protein kinases like Aurora A, docking is used to predict how the quinazoline core orients within the ATP-binding pocket. nih.gov The trifluoromethyl group at the 8-position is particularly significant; its electron-withdrawing nature and steric bulk can influence the molecule's orientation to achieve favorable interactions and higher binding affinity. nih.gov

The docking score, typically expressed in kcal/mol, provides a quantitative estimate of binding energetics. Studies on quinazoline derivatives targeting Werner (WRN) helicase and other kinases have demonstrated that compounds with lower (more negative) docking scores often exhibit better inhibitory activity in experimental assays. researchgate.net For example, docking studies of quinazoline derivatives against the Janus kinase 2 (JAK2) enzyme have been used to identify novel inhibitors by predicting their binding energies and interaction patterns within the hydrophobic region of the active site. nih.gov

Compound ClassTarget ProteinKey Findings from DockingReference
Quinazoline DerivativesJAK2The quinazoline template occupied a hydrophobic region, and a 6-OMe group formed a key hydrogen bond. nih.gov
2-(Trifluoromethyl) quinoline-4-amine DerivativesWRN HelicaseCompounds 5b and 15 showed strong binding to the WRN protein with docking scores of -9.34 and -8.87 kcal/mol, respectively. researchgate.net
8-Fluoroquinazoline-4-carboxylic Acid DerivativesAurora A KinaseThe fluorine group on the quinazoline ring was found to have a significant impact on binding to the hinge region through additional interactions. nih.gov

A primary outcome of molecular docking is the identification of key amino acid residues that form critical interactions with the ligand. For the quinazoline scaffold, these interactions commonly include:

Hydrogen Bonds: The nitrogen atoms in the quinazoline ring (N-1 and N-3) and the 2-amino group are potent hydrogen bond donors and acceptors. Docking studies on EGFR inhibitors revealed that the N-1 of the quinazoline core frequently forms a hydrogen bond with the backbone NH of a methionine residue (Met793) in the hinge region. nih.gov

Hydrophobic Interactions: The fused benzene (B151609) ring of the quinazoline core provides a surface for hydrophobic and π-π stacking interactions. In studies of small-molecule PD-L1 inhibitors, the 8-substituted quinazoline moiety was shown to occupy a cylindrical hydrophobic channel composed of residues like Met115 and Ala121. nih.gov

Halogen Bonds: The trifluoromethyl group at the C-8 position can participate in halogen bonding and other non-covalent interactions, which can enhance binding affinity and specificity. nih.gov

Docking analyses of various quinazoline derivatives have identified recurring interaction hotspots across different protein targets. For example, key residues for DNA gyrase binding include GLU50 and ASN46, while for NF-κB, residues like Arg54 and Tyr57 are crucial. researchgate.netnih.gov

Target ProteinKey Interacting Residues for Quinazoline ScaffoldsType of InteractionReference
EGFR KinaseMet793, Asp800Hydrogen Bonding, Ionic Bonds nih.gov
PD-L1Met115, Ala121Hydrophobic Interactions nih.gov
NF-κBArg54, Tyr57, Cys59, Glu60Hydrogen Bonding, Hydrophobic Interactions nih.gov
JAK2Leu855, Leu932, Arg980Hydrophobic Interactions, Hydrogen Bonding nih.gov
Aurora A KinaseVal147, Glu211, Tyr212, Ala213Hydrophobic and Halogen Interactions nih.gov

Molecular Dynamics Simulations for Conformational Ensembles and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the predicted binding pose and to explore the conformational flexibility of both the ligand and the protein. jchemlett.com

For quinazoline-based inhibitors, MD simulations can validate the interactions predicted by docking. Studies on EGFR tyrosine kinase inhibitors have used MD simulations to confirm that key hydrogen bonds, such as the one between the quinazoline's N-1 atom and Met769, are maintained throughout the simulation, indicating a stable binding mode. nih.govsemanticscholar.org These simulations also provide insights into the role of water molecules in mediating interactions and help calculate binding free energies with greater accuracy using methods like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation trajectory. nih.gov

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound. These methods provide detailed information about electron distribution, molecular orbitals, and chemical reactivity. physchemres.orgajchem-a.comacs.org

Key parameters derived from QM calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding charge transfer within the molecule and its interactions with other species. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting non-covalent interactions, such as hydrogen bonding.

Atomic Charges: Calculating the partial charges on each atom helps to understand the molecule's polarity and its propensity to engage in electrostatic interactions.

For this compound, the strongly electron-withdrawing trifluoromethyl group at the C-8 position significantly influences the electronic structure of the quinazoline ring, which can be precisely modeled by QM calculations. jcchems.com These calculations can also be used to predict pKa values and study reaction mechanisms. researchgate.net

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com

Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the target protein. Large compound databases are docked into the target's binding site, and molecules are ranked based on their predicted binding affinity. SBVS has been successfully used to identify novel quinazoline-based inhibitors for targets like JAK2. nih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methodologies are used. These approaches utilize a set of known active ligands to identify new molecules with similar properties. Methods include searching for compounds with similar 2D fingerprints, 3D shapes, or pharmacophore models. This approach was part of a collaborative effort that identified a 2-aryl-4-aminoquinazoline series for treating Trypanosoma cruzi infection. acs.org

These screening methods have proven effective in narrowing down vast chemical libraries to a manageable number of promising candidates for further experimental testing. researchgate.netnih.gov

In Silico Prediction of ADME-Relevant Molecular Descriptors

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools are widely used to predict these properties early in the drug discovery process, helping to identify candidates with favorable drug-like characteristics. nih.gov

For trifluoromethylated quinazolines, computational models can predict several key ADME-relevant descriptors:

Lipinski's Rule of Five: This rule assesses oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Topological Polar Surface Area (TPSA): TPSA is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Aqueous Solubility (logS): Predicts the solubility of the compound in water, which is critical for absorption.

Metabolic Stability: The trifluoromethyl group is often incorporated into drug candidates to improve metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov In silico tools can predict potential sites of metabolism by cytochrome P450 enzymes.

Several online platforms and software packages are available to calculate these descriptors, providing a comprehensive ADME profile that guides the selection and optimization of lead compounds. researchgate.netresearchgate.netmdpi.com

Future Directions and Emerging Research Avenues for 8 Trifluoromethyl Quinazolin 2 Amine

Development of Next-Generation Synthetic Strategies for Complex Analogues

The future synthesis of analogues based on the 8-(Trifluoromethyl)quinazolin-2-amine core will focus on creating more complex, potent, and specific molecules. Modern synthetic methodologies will be crucial for accessing novel chemical space and developing structurally diverse libraries for biological screening. nih.gov A key approach will be the application of molecular hybridization, which combines the quinazoline (B50416) scaffold with other known pharmacophores to produce hybrid compounds with potentially synergistic or multi-target activities. rsc.orgnih.govnih.gov

Advanced synthetic techniques are expected to play a pivotal role. These include:

Microwave-Assisted Synthesis: This technique can accelerate reaction times, increase yields, and provide access to compounds that are difficult to synthesize using conventional heating methods. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: Reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for creating complex carbon-carbon and carbon-nitrogen bonds, allowing for the precise installation of various substituents on the quinazoline ring. nih.gov

Flow Chemistry: Continuous flow reactors offer improved control over reaction parameters, enhanced safety, and the potential for scalable synthesis, which is critical for later stages of drug development.

These strategies will enable the systematic exploration of the structure-activity relationships (SAR) around the this compound core, leading to the identification of next-generation drug candidates. nih.govresearchgate.net

Table 1: Next-Generation Synthetic Strategies

Strategy Description Potential Advantages for Analogue Synthesis
Molecular Hybridization Covalently linking the this compound scaffold with other pharmacologically active moieties (e.g., triazoles, oxadiazoles). rsc.orgnih.gov Creation of multi-target ligands, improved potency, novel mechanisms of action.
Microwave-Assisted Organic Synthesis (MAOS) Using microwave irradiation to heat reactions. nih.gov Rapid reaction optimization, increased yields, reduced side products, access to novel chemical structures.
Metal-Catalyzed Cross-Coupling Employing catalysts (e.g., Palladium) to form new C-C and C-N bonds. nih.gov High efficiency and functional group tolerance for creating diverse libraries of analogues.

| Combinatorial Chemistry | Systematically creating a large number of different but structurally related molecules. | Rapid generation of extensive compound libraries for high-throughput screening. |

Discovery of Novel Biological Targets and Polypharmacology Approaches

The quinazoline and quinazolinone scaffolds are known for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comsemanticscholar.orgsemanticscholar.org This inherent promiscuity suggests that this compound and its future analogues are likely to interact with multiple biological targets, a concept known as polypharmacology. nih.gov While traditional drug discovery has often followed the "one drug, one target" paradigm, there is growing recognition that complex diseases like cancer are better treated with agents that modulate multiple pathways simultaneously. rsc.org

Future research will focus on systematically screening this compound against large panels of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and other enzymes, to uncover novel therapeutic applications. For instance, various quinazoline derivatives have been identified as potent inhibitors of protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial targets in oncology. nih.govmdpi.com Other research has pointed to quinazolines as inhibitors of bromodomain-containing protein 4 (BRD4) and Werner (WRN) helicase, indicating potential in cancer and inflammatory diseases. nih.govresearchgate.net Identifying a unique polypharmacological profile for this compound could lead to first-in-class therapies with improved efficacy and a reduced likelihood of drug resistance.

Table 2: Potential Novel Biological Targets for this compound Analogues

Target Class Specific Examples Therapeutic Area
Protein Kinases EGFR, VEGFR-2, Aurora Kinases, PI3K nih.govmdpi.commdpi.com Oncology
Epigenetic Targets Bromodomain-containing protein 4 (BRD4), Histone Deacetylases (HDACs) researchgate.netnih.gov Oncology, Inflammation
DNA Maintenance Enzymes Topoisomerase II, Werner Helicase (WRN) nih.govnih.gov Oncology
Microbial Enzymes Dihydrofolate Reductase (DHFR) nih.gov Infectious Diseases

| Immune Checkpoints | Programmed cell death-ligand 1 (PD-L1) nih.gov | Immuno-oncology |

Advanced Mechanistic Studies through Omics Technologies and High-Resolution Structural Biology

A deep understanding of a compound's mechanism of action is critical for its development into a safe and effective drug. Future research on this compound will employ a suite of advanced technologies to elucidate its cellular effects at a molecular level.

Omics Technologies: These high-throughput methods provide a global view of cellular processes.

Genomics and Transcriptomics (RNA-seq) can identify changes in gene expression patterns induced by the compound, revealing the cellular pathways it modulates.

Proteomics can identify the proteins that directly bind to the compound or whose expression levels change upon treatment.

Metabolomics can analyze changes in cellular metabolites, providing a functional readout of the compound's impact on cellular biochemistry.

The integration of these "omics" datasets, often referred to as systems biology, can build a comprehensive picture of the compound's mechanism of action and help identify biomarkers for patient stratification. researchgate.net

High-Resolution Structural Biology: Techniques like X-ray crystallography and cryogenic electron microscopy (Cryo-EM) will be essential for visualizing the precise interactions between this compound analogues and their protein targets. acs.org Obtaining high-resolution structures of the ligand-protein complex provides invaluable insights for structure-based drug design, allowing medicinal chemists to rationally design modifications that improve binding affinity and selectivity. acs.orgresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. nih.govmdpi.com These computational tools will be indispensable in advancing the development of this compound.

Key applications of AI/ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive models that correlate the structural features of quinazoline analogues with their biological activity. acs.orgnih.gov These models can then be used to virtually screen large libraries of potential compounds and prioritize the most promising candidates for synthesis and testing. slideshare.net

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By learning the underlying chemical rules from existing databases, these models can propose novel this compound analogues with optimized potency, selectivity, and pharmacokinetic profiles. nih.govslideshare.net

ADMET Prediction: Predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the discovery process is crucial to avoid late-stage failures. AI models trained on large datasets of experimental ADMET data can provide reliable predictions for new analogues, guiding the selection of candidates with favorable drug-like properties. acs.org

Table 3: Application of AI/ML in the Development of this compound

AI/ML Application Description Expected Outcome
Predictive QSAR Modeling Using algorithms (e.g., Random Forest, Support Vector Machines) to model the relationship between chemical structure and biological activity. nih.govacs.org Prioritization of high-potency compounds for synthesis; reduction in the number of compounds needing experimental testing.
Generative Models for De Novo Design Employing deep learning techniques (e.g., Recurrent Neural Networks, Generative Adversarial Networks) to create novel chemical structures. slideshare.net Discovery of novel, patentable analogues with improved properties.
ADMET/Physicochemical Property Prediction Training models to predict properties like solubility, permeability, metabolic stability, and potential toxicity from molecular structure. acs.org Early-stage deselection of compounds with poor drug-like properties, improving the success rate of development.

| Virtual High-Throughput Screening (vHTS) | Using computational models to rapidly screen vast virtual libraries of compounds against a biological target. nih.gov | Identification of diverse and novel hit compounds for lead optimization. |

Collaborative Research Frameworks in Academic and Research Institutions

Advancing a promising chemical scaffold like this compound from a laboratory curiosity to a clinical candidate requires a multi-disciplinary and collaborative effort. The complexity and cost of modern drug discovery necessitate the formation of robust partnerships between academic institutions, research foundations, and pharmaceutical companies. mdpi.com

Future progress will depend on establishing collaborative frameworks that facilitate:

Open Innovation: Sharing data, chemical probes, and research tools among collaborating groups can accelerate the pace of discovery and avoid redundant efforts.

Public-Private Partnerships (PPPs): These partnerships can leverage the strengths of both sectors—the innovative basic research often conducted in academia and the drug development expertise and resources of the pharmaceutical industry.

Interdisciplinary Consortia: Bringing together experts in medicinal chemistry, chemical synthesis, computational biology, pharmacology, and clinical medicine is essential to tackle the multifaceted challenges of drug development.

Such collaborative models will create a synergistic environment, pooling intellectual resources and financial investment to maximize the potential of the this compound scaffold and its derivatives for the benefit of patients.

Q & A

Q. How can mechanistic studies differentiate between on-target and off-target effects?

  • Methodological Answer :
  • Competitive Binding Assays : Use fluorescent probes (e.g., TAMRA-labeled ATP) to quantify target engagement .
  • Proteomic Profiling : Perform mass spectrometry-based pulldown assays to identify off-target interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.